Tri-tert-butyl borate

Hydrolytic stability Steric protection Moisture sensitivity

Tri-tert-butyl borate (CAS 7397-43-5), systematically named boric acid tris(1,1-dimethylethyl) ester, is a trialkyl borate ester characterized by three bulky tert-butoxy groups coordinated to a central trigonal planar boron atom. This organoborate exists as a clear, colorless liquid with a molecular formula of C₁₂H₂₇BO₃ and a molecular weight of 230.15 g/mol.

Molecular Formula C12H27BO3
Molecular Weight 230.15 g/mol
CAS No. 7397-43-5
Cat. No. B147545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-tert-butyl borate
CAS7397-43-5
Molecular FormulaC12H27BO3
Molecular Weight230.15 g/mol
Structural Identifiers
SMILESB(OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C
InChIInChI=1S/C12H27BO3/c1-10(2,3)14-13(15-11(4,5)6)16-12(7,8)9/h1-9H3
InChIKeyZMCWFMOZBTXGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-tert-butyl borate (CAS 7397-43-5): Procurement & Differentiation Guide for Organoborate Esters


Tri-tert-butyl borate (CAS 7397-43-5), systematically named boric acid tris(1,1-dimethylethyl) ester, is a trialkyl borate ester characterized by three bulky tert-butoxy groups coordinated to a central trigonal planar boron atom . This organoborate exists as a clear, colorless liquid with a molecular formula of C₁₂H₂₇BO₃ and a molecular weight of 230.15 g/mol . Standard commercial product specifications include a purity of 97–98% (GC), a density of 0.811 g/mL at 25 °C, a melting point of 18–19 °C, and a boiling point of 101 °C at 74 mmHg (or 175.3 °C at 760 mmHg) [1]. The compound functions as a versatile boron source in organic synthesis, serving as a substrate in Rh-catalyzed carbonylation reactions and as a critical additive in the asymmetric synthesis of chiral α-hydroxy esters .

Why Tri-tert-butyl borate Cannot Be Substituted with Generic Trialkyl Borates


The assumption that any trialkyl borate (e.g., triethyl, triisopropyl, or tributyl borate) can interchangeably replace tri-tert-butyl borate in synthetic workflows is contradicted by well-established physical and chemical evidence. The defining feature of tri-tert-butyl borate is the extreme steric congestion imposed by its three tert-butoxy groups, which profoundly alters multiple selection-critical parameters simultaneously . While triethyl borate (boiling point 118 °C at 760 mmHg) and triisopropyl borate (139–141 °C) exhibit substantially different volatility profiles [1][2], tri-tert-butyl borate demonstrates markedly enhanced hydrolytic stability due to steric shielding of the electrophilic boron center—a property that directly impacts reaction reproducibility, storage shelf-life, and handling requirements in moisture-sensitive processes [3]. Furthermore, the bulky tert-butoxy architecture alters Lewis acidity and nucleophilic reactivity patterns relative to less hindered analogs, making direct substitution without re-optimization of reaction conditions a source of significant yield loss or product profile alteration [4]. These non-linear structure-property relationships demand compound-specific selection rather than class-level procurement.

Tri-tert-butyl borate (CAS 7397-43-5): Quantitative Differentiation Evidence Versus Comparators


Enhanced Hydrolytic Stability of Tri-tert-butyl borate Versus Triethyl and Triisopropyl Borates

Tri-tert-butyl borate exhibits significantly reduced susceptibility to hydrolysis compared to its less sterically encumbered analogs, triethyl borate and triisopropyl borate . This enhanced stability arises directly from the steric shielding provided by the three bulky tert-butyl groups, which physically obstruct the approach of water molecules to the electrophilic boron center . While borate esters as a class are known to be hydrolytically labile in aqueous media, steric hindrance from bulky alkoxy substituents can substantially mitigate this decomposition pathway [1].

Hydrolytic stability Steric protection Moisture sensitivity

Critical Additive Role in Asymmetric α-Hydroxy Ester Synthesis

Tri-tert-butyl borate is explicitly employed as an additive in the asymmetric synthesis of chiral α-hydroxy esters via reaction of dimethylzinc with α-ketoesters in the presence of (−)-2-exo-morpholinoisobornane-10-thiol as a chiral ligand . This specific application is documented in primary vendor technical literature and academic references as a defined role for this compound . While alternative borate esters may serve general Lewis acid or transesterification functions, the precise combination of steric bulk and boron electrophilicity in tri-tert-butyl borate enables its unique participation in this organozinc-mediated asymmetric transformation [1].

Asymmetric synthesis Chiral α-hydroxy esters Organozinc chemistry

Rhodium-Catalyzed Carbonylation Substrate: Defined Role Versus Generic Borate Esters

Tri-tert-butyl borate is specifically designated as a substrate in Rh-catalyzed carbonylation reactions across multiple authoritative vendor technical datasheets . This defined catalytic role distinguishes tri-tert-butyl borate from the broader class of trialkyl borates, which are more commonly employed for transesterification, Lewis acid catalysis, or boronic acid synthesis [1]. The combination of tert-butoxy leaving group character and the steric environment around boron appears to confer compatibility with the Rh-carbonyl insertion manifold [2].

Rhodium catalysis Carbonylation Organometallic chemistry

Physical Property Differentiation: Boiling Point and Density Versus Triethyl and Triisopropyl Borates

Tri-tert-butyl borate exhibits physical properties that diverge substantially from its lighter alkyl homologs, with direct implications for distillation, solvent compatibility, and reaction engineering. At 760 mmHg, the boiling point of tri-tert-butyl borate is 175.3 °C , compared with 118 °C for triethyl borate [1] and 139–141 °C for triisopropyl borate [2]. Density follows a non-monotonic trend: tri-tert-butyl borate (0.811 g/mL at 25 °C) is significantly less dense than triethyl borate (0.858 g/mL) and trimethyl borate (0.932 g/mL), but comparable to triisopropyl borate (0.815 g/mL) [3].

Physical properties Boiling point Density Volatility

Precursor Role in Transesterification to Specialty Borate Esters

Tri-tert-butyl borate is routinely employed as an organoborate precursor for the preparation of other borate esters via transesterification . This application leverages the compound's ability to serve as a boron source that can undergo alkoxy group exchange under catalytic conditions . While many trialkyl borates can undergo transesterification, the tert-butoxy group provides a favorable leaving group profile that can drive exchange equilibria toward desired products, particularly when targeting borate esters with less volatile or more complex alkoxy substituents [1].

Transesterification Boronic acid synthesis Synthetic intermediate

Tri-tert-butyl borate (CAS 7397-43-5): High-Value Application Scenarios Based on Differentiated Evidence


Asymmetric Synthesis of Chiral α-Hydroxy Esters

This compound is the documented additive of choice for the enantioselective addition of dimethylzinc to α-ketoesters mediated by (−)-2-exo-morpholinoisobornane-10-thiol as a chiral ligand . The steric bulk of the tert-butoxy groups is believed to modulate the organozinc intermediate's reactivity without interfering with the chiral ligand's stereodifferentiating environment. Laboratories engaged in the synthesis of chiral pharmaceutical building blocks where α-hydroxy ester motifs are prevalent should procure this specific borate ester rather than attempting substitution with less hindered trialkyl borates, which lack documented precedent in this stereoselective manifold and may compromise enantiomeric excess .

Rhodium-Catalyzed Carbonylation Reactions

Tri-tert-butyl borate is explicitly validated as a substrate in Rh-catalyzed carbonylation methodologies . This application leverages the compound's ability to participate in migratory insertion and carbonylative coupling sequences with Rh catalysts, a reactivity profile not universally shared across the trialkyl borate class. Synthetic groups developing carbonylation-based routes to esters, amides, or carboxylic acid derivatives should prioritize tri-tert-butyl borate based on this documented catalytic compatibility, as substituting an untested borate ester introduces risk of catalyst poisoning, altered selectivity, or complete reaction failure .

Synthesis of Custom Boronic Acids and Borate Esters via Transesterification

Tri-tert-butyl borate serves as a versatile liquid precursor for the preparation of diverse borate esters through acid- or base-catalyzed transesterification . The tert-butoxy leaving group enables efficient alkoxy exchange under mild conditions, providing a practical alternative to boron trihalides (BCl₃, BBr₃) which present greater handling hazards and corrosive byproduct concerns. Procurement of tri-tert-butyl borate for this application is justified when target borate esters require alkoxy groups that are less volatile or more structurally complex than the starting tert-butoxy groups, as the exchange equilibrium can be driven by removal of tert-butanol .

Reactions Requiring Controlled Boron Electrophilicity with Enhanced Hydrolytic Stability

In synthetic sequences where a boron Lewis acid or boron source must be present but water sensitivity limits operational feasibility, tri-tert-butyl borate offers a measurable advantage over triethyl or trimethyl borate . The steric shielding conferred by the three tert-butyl groups reduces the rate of hydrolytic decomposition, extending usable bench-life in ambient atmosphere and improving reproducibility in reactions that cannot be conducted under strictly anhydrous conditions . This property is particularly relevant for multi-step syntheses where intermediate isolation exposes the reaction mixture to adventitious moisture, and for laboratories with limited access to glovebox or Schlenk line infrastructure.

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